molecular formula C6H5N3O2 B1267116 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol CAS No. 27433-55-2

2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol

Cat. No. B1267116
CAS RN: 27433-55-2
M. Wt: 151.12 g/mol
InChI Key: VHNKDSNYFRHJMK-UHFFFAOYSA-N
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Description

“2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol” is a heterocyclic compound that belongs to the pyrimidine family. It has the empirical formula C6H5N3O2 and a molecular weight of 151.12 g/mol .


Molecular Structure Analysis

The molecular structure of “2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol” can be represented by the SMILES string O=C1C2=C(N=CN1)OC(C)=N2 . This compound has no defined stereocenters .


Physical And Chemical Properties Analysis

“2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol” is a solid compound . It has a molecular weight of 151.12 g/mol.

Scientific Research Applications

Kinase Inhibitor Scaffolds

Field

This application falls under the field of Medicinal Chemistry .

Application Summary

The compound is used in the synthesis and modification of pyrido[3,4-d]pyrimidines, which are fused pyrimidine cores. These cores are privileged kinase scaffolds .

Method of Application

The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .

Results or Outcomes

The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket .

Potential Anticancer Agents

Field

This application is in the field of Cancer Research .

Application Summary

The compound is used in the design and synthesis of new oxazolo[5,4-d]pyrimidines as potential anticancer agents .

Method of Application

Novel oxazolo[5,4-d]pyrimidine derivatives were designed, synthesized, and evaluated in vitro for their cytotoxic activity against a panel of four human cancer cell lines .

Results or Outcomes

These oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to nucleic purine bases in general, are characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .

Collagen Prolyl-4-Hydroxylase Inhibitors

Field

This application is in the field of Biochemistry .

Application Summary

The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are potent inhibitors of collagen prolyl-4-hydroxylase .

Method of Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .

Results or Outcomes

The result of the hydroxyproline assay displayed that certain derivatives are potent inhibitors of collagen prolyl-4-hydroxylase .

Antiviral Agents

Field

This application is in the field of Virology .

Application Summary

The compound is used in the design and synthesis of new oxazolo[5,4-d]pyrimidines as potential antiviral agents .

Method of Application

Novel oxazolo[5,4-d]pyrimidine derivatives were designed, synthesized, and evaluated in vitro for their antiviral activity against a panel of human viruses .

Results or Outcomes

These oxazolo[5,4-d]pyrimidine derivatives showed significant antiviral activity against several human viruses .

Antimicrobial Agents

Field

This application is in the field of Microbiology .

Application Summary

The compound is used in the synthesis of novel pyrimidine derivatives, which have shown potential as antimicrobial agents .

Method of Application

A series of novel pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against a panel of bacteria and fungi .

Results or Outcomes

The result of the assay displayed that certain derivatives are potent inhibitors of various bacteria and fungi .

properties

IUPAC Name

2-methyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-3-9-4-5(10)7-2-8-6(4)11-3/h2H,1H3,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNKDSNYFRHJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181854
Record name 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol
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URL https://comptox.epa.gov/dashboard/DTXSID10181854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol

CAS RN

27433-55-2
Record name 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol
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Record name NSC133683
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Record name 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
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Record name 2-METHYL(1,3)OXAZOLO(5,4-D)PYRIMIDIN-7-OL
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